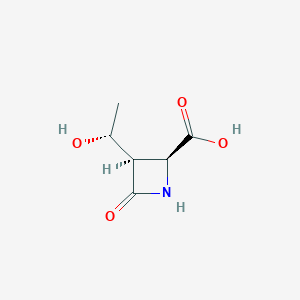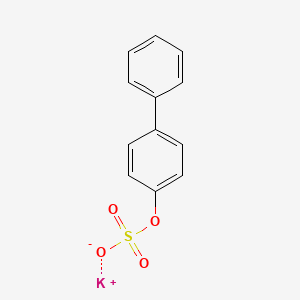
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
Descripción general
Descripción
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol, or simply 4-hydroxy-3-methoxyphenylpropane-1,2,3-triol (HMPRT), is a naturally occurring compound found in many plants and fungi, including the popularly consumed mushroom species Agaricus bisporus. HMPRT is a phenolic compound, meaning that it contains a benzene ring with one or more hydroxyl group attached. Chemically, HMPRT is a derivative of 3-hydroxy-4-methoxybenzaldehyde, and is a member of the class of compounds known as phenylpropane triols. Due to its unique structure, HMPRT has been studied extensively for its potential therapeutic and pharmacological applications.
Aplicaciones Científicas De Investigación
Chromatographic Analysis and Mass Spectrometry
Erythro-Guaiacylglycerol is used in chromatographic analysis to differentiate diastereomer pairs in the β-O-4 lignin dimer series. This compound, along with its diastereomers, can be separated by HPLC and analyzed using tandem mass spectrometry, which helps in understanding the chromatographic behavior and aids in the assignment of configuration to each diastereomer .
Pro-Angiogenic Activity
This compound exhibits pro-angiogenic activity, which is the process of forming new blood vessels. It’s particularly significant in the field of tissue engineering and regenerative medicine. One diastereomer of erythro-Guaiacylglycerol has been reported to show enhanced pro-angiogenic activity, which could be beneficial in wound healing and cardiovascular therapies .
Antioxidant Properties
Erythro-Guaiacylglycerol has been identified as a key antioxidant in aged garlic extract. Its antioxidant properties are crucial for preventing oxidative stress-related diseases and may contribute to the health benefits associated with the consumption of aged garlic extract .
Anti-Inflammatory Effects
The anti-inflammatory properties of erythro-Guaiacylglycerol have been demonstrated through bioassays, where it significantly inhibited NO production in lipopolysaccharide-stimulated cells. This suggests potential applications in the treatment of inflammatory diseases .
Neuroprotective Effects
Due to its antioxidant and anti-inflammatory properties, erythro-Guaiacylglycerol may also have neuroprotective effects. This could be relevant in the research of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease, where oxidative stress and inflammation play a role in disease progression .
Anticarcinogenic Potential
Lignans, including erythro-Guaiacylglycerol, have been studied for their anticarcinogenic properties. They may play a role in cancer prevention by modulating hormone metabolism or inhibiting tumor growth through their influence on oxidative stress and inflammation .
Mecanismo De Acción
Mode of Action
It is known to be involved in antioxidant and anti-aging activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Erythro-Guaiacylglycerol is involved in the production of vanillin through the alkaline aerobic oxidation of a phenolic lignin model compound . It is also associated with the production of antioxidant and anti-aging lignans and neolignans . The affected pathways and their downstream effects are complex and require further investigation.
Result of Action
Erythro-Guaiacylglycerol has been associated with antioxidant and anti-aging activities . It has also been linked to the induction of apoptosis in multiple tumor cells . .
Action Environment
The action of erythro-Guaiacylglycerol can be influenced by environmental factors. For instance, the production of vanillin from erythro-Guaiacylglycerol under alkaline aerobic oxidation conditions is affected by the concentration of NaOH and temperature
Propiedades
IUPAC Name |
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of erythro-guaiacylglycerol?
A1: The molecular formula of erythro-guaiacylglycerol is C10H14O5, and its molecular weight is 214.22 g/mol.
Q2: Are there any notable spectroscopic data available for erythro-guaiacylglycerol?
A2: Yes, erythro-guaiacylglycerol's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , , ] Detailed 1H and 13C NMR data, along with key MS fragmentation patterns, can be found in the referenced articles.
Q3: Which plants are known to contain erythro-guaiacylglycerol?
A3: Erythro-guaiacylglycerol has been isolated from a variety of plant species, including but not limited to:
- Catunaregam spinosa []
- Tinospora sinensis []
- Wikstroemia hainanensis []
- Ficus microcarpa []
- Acer saccharum (sugar maple) []
- Dendrotrophe frutescens []
- Pinellia ternata []
- Ailanthus altissima []
- Campylotropis hirtella [, ]
- Capparis masaikai []
- Galactites elegans []
- Camellia nitidissima chi []
- Sambucus williamsii []
- Angelica dahurica var. formosana cv. Chuanbaizhi []
- Hunteria zeylanica []
- Coptis chinensis []
- Fraxinus sieboldiana []
- Avicennia marina []
- Aquilaria sinensis []
- Sinocalamus affinis []
- Aged Garlic Extract []
- Osmanthus ilicifolius []
- Boreava orientalis [, ]
- Crataegus pinnatifida Bge. []
- Phellodendron chinense []
- Cornus kousa Burg. []
Q4: What extraction methods are typically employed to isolate erythro-guaiacylglycerol?
A4: Erythro-guaiacylglycerol is typically extracted from plant material using solvents like ethanol, methanol, or acetone. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) for purification. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What are the potential biological activities of erythro-guaiacylglycerol?
A5: While research is ongoing, some studies suggest potential biological activities of erythro-guaiacylglycerol and related compounds, including:
- Antioxidant activity: It has shown radical scavenging activity in the DPPH assay, suggesting potential antioxidant properties. [, , ]
- Anti-inflammatory activity: Some studies indicate potential anti-inflammatory effects, possibly through the inhibition of inflammatory mediators. [, ]
Q6: What is the role of erythro-guaiacylglycerol in lignification?
A6: Erythro-guaiacylglycerol, being a β-O-4 type lignin model compound, provides insights into the process of lignification. Research indicates that during the differentiation of Zinnia mesophyll cells into tracheary elements, erythro-guaiacylglycerol-β-coniferyl ether acts as an intermediate in lignin polymerization. [] This highlights the compound's role in the biosynthesis of lignin, a complex polymer that provides structural support to plants.
Q7: How does erythro-guaiacylglycerol behave under alkaline conditions?
A7: Studies on the alkaline degradation of erythro-guaiacylglycerol-β-guaiacyl ether reveal the formation of C6C2 type enol ethers as the primary decomposition products. [] Interestingly, C6C3 type enol ethers, potential intermediates in lignin degradation, were not detected. [] These findings contribute to the understanding of lignin breakdown pathways under alkaline conditions, which is relevant in processes like paper pulping.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








